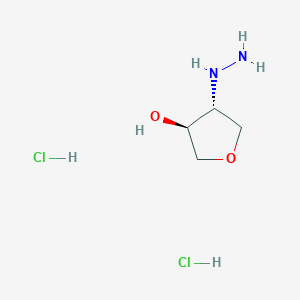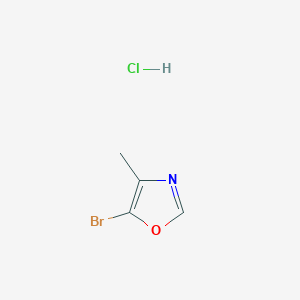
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride, also known as DBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBO is a small molecule that has the potential to interact with various biological systems and has been studied for its potential applications in drug development and medicinal chemistry.
作用机制
The mechanism of action of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is not fully understood, but it is believed to interact with various biological systems, including DNA and RNA. (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to inhibit the growth of bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
实验室实验的优点和局限性
One of the main advantages of using (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride in lab experiments is its versatility. It can be used in a range of biological systems and has been shown to have a range of activities. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is its potential toxicity. Careful handling of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is required to ensure the safety of researchers and the accuracy of the results.
未来方向
There are several future directions for the study of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride. One potential area of research is the development of new drugs based on the structure of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride. Additionally, further research is needed to fully understand the mechanism of action of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride and its interactions with biological systems. Finally, the potential use of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride as a fluorescent probe for imaging biological systems is an area of research that shows promise and warrants further investigation.
合成方法
The synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride involves the reaction of 2,3-epoxy-4-hydroxybutyrate with hydrazine hydrate in the presence of a catalyst. The resulting product is then purified and crystallized to obtain (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride in its dihydrochloride form. The synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is a complex process that requires expertise in organic chemistry and careful handling of the chemicals involved.
科学研究应用
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been studied for its potential use as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
(3S,4R)-4-hydrazinyloxolan-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFFWLDRYFNDNB-XWJKVJTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)

![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)

![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)
![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)
![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)
![N-[[4-(2-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2438835.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)